molecular formula C15H10ClNO B3330908 (3-Chloro-1H-indole-7-yl)phenylmethanone CAS No. 76049-81-5

(3-Chloro-1H-indole-7-yl)phenylmethanone

Cat. No. B3330908
Key on ui cas rn: 76049-81-5
M. Wt: 255.7 g/mol
InChI Key: LIYBKYYMGXDDRN-UHFFFAOYSA-N
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Patent
US04221716

Procedure details

The 7-benzoylindole product (approximately 0.87 mole) in methylene chloride (the reaction mixture obtained in Example 2) is agitated and chilled to 15° C. in a nitrogen atmosphere. N-Chlorosuccinimide (0.87 mole) (NCS) is divided into four equal portions and added to the 7-benzoylindole-methylene chloride mixture at one-half hour intervals while maintaining the reaction temperature between 15°-20° C. One hour after the addition of the final portion of N-chlorosuccinimide, the succinimide is washed from the reaction by adding approximately 2.5 liters of water to the reaction mixture, agitating for about 15 minutes and then allowing the resulting layers to separate. The lower methylene chloride layer is drawn into another vessel and washed again with about 2.5 liters of water. The two aqueous portions are combined and extracted with about 0.2 liters of methylene chloride. This methylene chloride solution is washed with an equal volume of water. The two methylene chloride solutions are combined and distilled at a reduced pressure to a liquid temperature of approximately 80° C. The 7-benzoyl-3-chloro-indole residue obtained has a melting range of 145°-149° C.
Quantity
0.87 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.87 mol
Type
reactant
Reaction Step Two
Name
7-benzoylindole methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:17]=1[NH:16][CH:15]=[CH:14]2)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:18]N1C(=O)CCC1=O.C(C1C=CC=C2C=1NC=C2)(=O)C1C=CC=CC=1.C(Cl)Cl>C(Cl)Cl>[C:1]([C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:17]=1[NH:16][CH:15]=[C:14]2[Cl:18])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.87 mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=1C=CC=C2C=CNC12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=1C=CC=C2C=CNC12
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.87 mol
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Step Three
Name
7-benzoylindole methylene chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C=1C=CC=C2C=CNC12.C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
agitating for about 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature between 15°-20° C
WASH
Type
WASH
Details
the succinimide is washed from the reaction
ADDITION
Type
ADDITION
Details
by adding approximately 2.5 liters of water to the reaction mixture
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
The lower methylene chloride layer is drawn into another vessel
WASH
Type
WASH
Details
washed again with about 2.5 liters of water
EXTRACTION
Type
EXTRACTION
Details
extracted with about 0.2 liters of methylene chloride
WASH
Type
WASH
Details
This methylene chloride solution is washed with an equal volume of water
DISTILLATION
Type
DISTILLATION
Details
distilled at a reduced pressure to a liquid temperature of approximately 80° C

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C=1C=CC=C2C(=CNC12)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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